

Application Notes: DSPE-PEG(2000)-Mannose for Liver-Specific Drug Delivery

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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546401

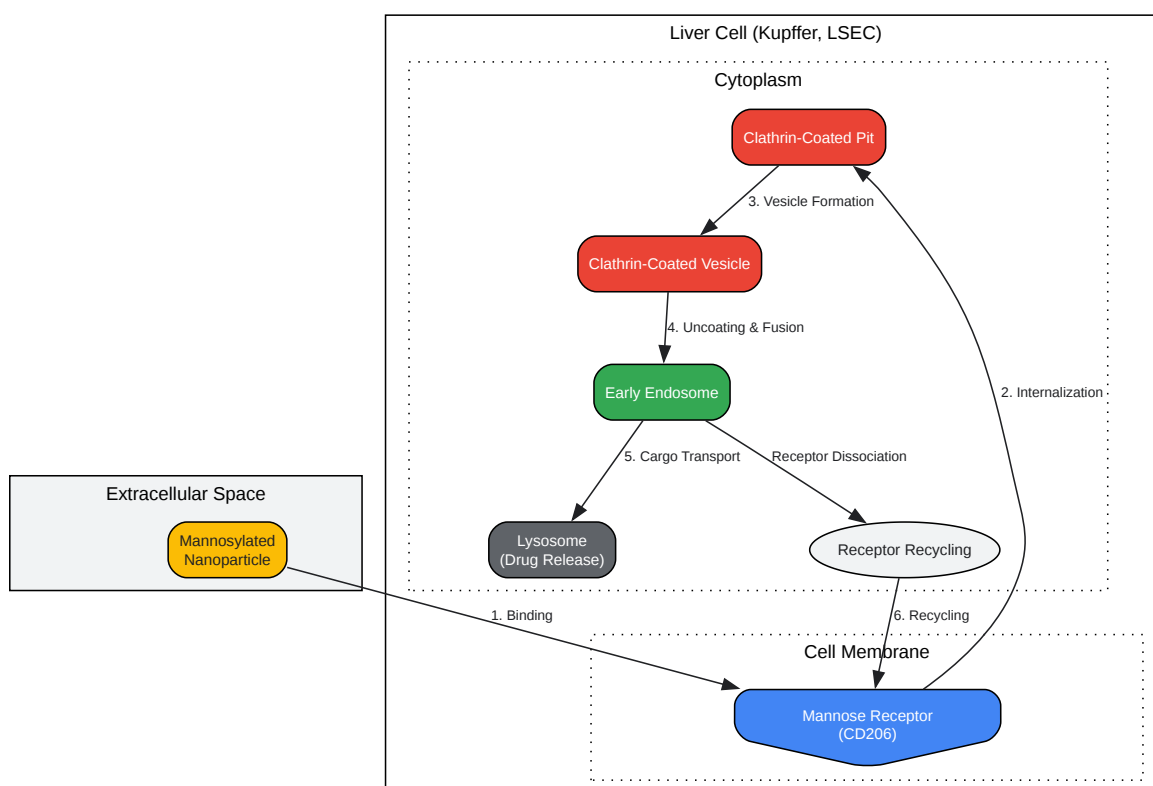
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Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**) is a functionalized phospholipid used in the development of targeted drug delivery systems.[1][2] It combines the structural properties of a DSPE phospholipid anchor, a PEG(2000) spacer, and a mannose targeting ligand.[3] This compound is particularly effective for liver-specific targeting due to the high expression of mannose receptors (CD206) on various liver cells, including liver sinusoidal endothelial cells (LSECs) and Kupffer cells (resident liver macrophages).[4][5] By incorporating **DSPE-PEG(2000)-Mannose** into nanoparticles, such as liposomes or lipid nanoparticles (LNPs), therapeutic payloads can be selectively delivered to these cells, enhancing therapeutic efficacy while minimizing off-target side effects.[6][7]

Principle of Liver Targeting The targeting mechanism relies on the specific interaction between the mannose ligand on the nanoparticle surface and the mannose receptor (MR) expressed on liver cells.[8] The MR is a C-type lectin that recognizes terminal mannose, N-acetylglucosamine, and fucose residues on glycoproteins.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, forming an endosome.[9][10] This internalizes the nanoparticle and its therapeutic cargo into the target cell. The PEG spacer provides a hydrophilic shield that reduces non-specific uptake by the reticuloendothelial system (RES) and prolongs circulation time, allowing for efficient accumulation in the liver.[1][6]

The process begins with the mannosylated nanoparticle binding to the mannose receptor on the surface of a liver cell, such as a Kupffer cell or LSEC. This binding event initiates the

formation of a clathrin-coated pit, which then invaginates and pinches off to form a clathrin-coated vesicle containing the nanoparticle-receptor complex.[4] The vesicle is then uncoated and matures into an early endosome. Within the acidic environment of the early endosome, the nanoparticle dissociates from the receptor.[10] The receptor is subsequently recycled back to the cell surface, ready to bind to other ligands, while the nanoparticle is transported to a late endosome and eventually fuses with a lysosome for degradation and release of its therapeutic payload into the cytoplasm.[9][10]



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Caption: Mannose receptor-mediated endocytosis pathway for nanoparticle uptake in liver cells.

Applications

DSPE-PEG(2000)-Mannose is utilized to deliver a wide range of therapeutic agents to the liver, including:

- Small Molecule Drugs: For treating conditions like hepatocellular carcinoma or liver fibrosis. [\[11\]](#)
- Nucleic Acids (siRNA, mRNA): For gene silencing or protein replacement therapies. Mannosylated LNPs have been shown to improve mRNA uptake and functional delivery in hepatic cells. [\[12\]](#)[\[13\]](#)
- Vaccines and Immunomodulators: To target antigen-presenting cells (APCs) like Kupffer cells and dendritic cells in the liver, thereby modulating the immune response. [\[5\]](#)[\[14\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **DSPE-PEG(2000)-Mannose** for liver-targeted delivery.

Table 1: Physicochemical Properties of Mannosylated Nanoparticles

Formulation Type	Drug/Payload	Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Liposomes	-	128.1	0.295	-28.1	[15]
LNP-Man	mGFP mRNA	~127	< 0.2	-5.5	[16]
LNP-Man	PolyA	~110	< 0.2	-11.4	[16]

| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | - | [\[17\]](#) |

Table 2: In Vivo Liver Targeting Efficiency

Formulation	Animal Model	% Injected Dose in Liver	Target Cell Type	Time Point	Reference
Mannosylated Liposomes	Mouse	> 60%	Kupffer Cells	2h	[7]
Galactosylated SSL*	Mouse	~93% (of liver uptake)	Parenchymal Cells	-	[7]
Mannosylated SSL*	Mouse	High	Kupffer Cells	-	[7]
LNP-Man	Mouse	High (qualitative)	LSECs	-	[16]

*SSL: Sterically Stabilized Liposomes

Protocols

Protocol 1: Formulation of Mannosylated Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing mannose-targeted liposomes incorporating **DSPE-PEG(2000)-Mannose**.

Materials:

- Primary lipid (e.g., DSPC or POPC)
- Cholesterol
- DSPE-PEG(2000)
- **DSPE-PEG(2000)-Mannose**

- Drug to be encapsulated
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

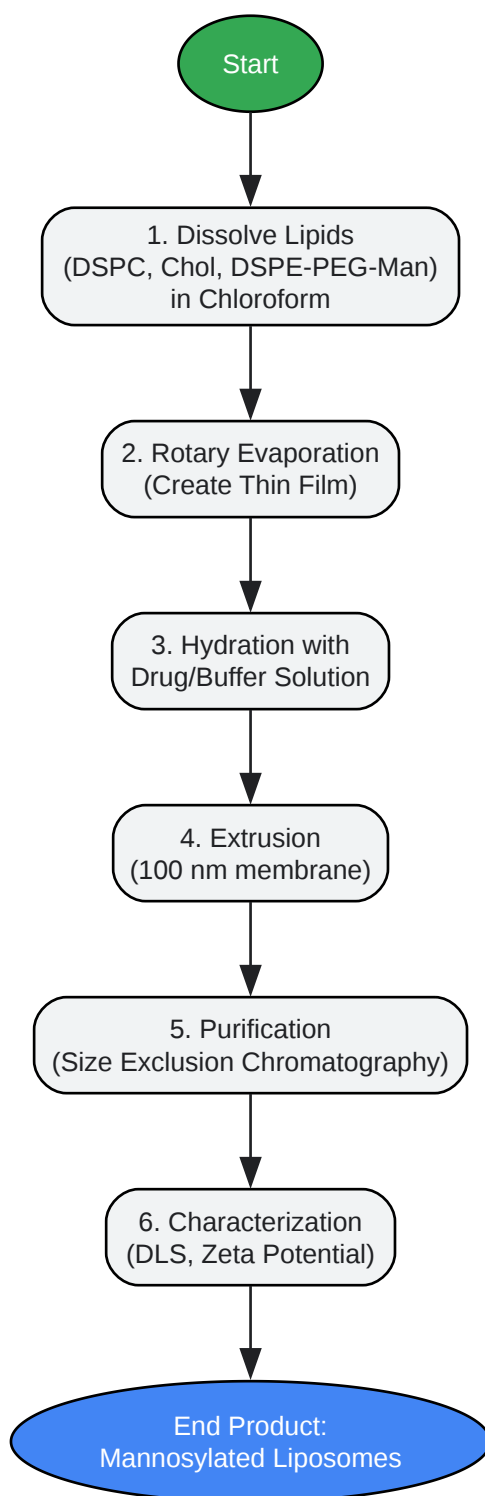
Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Dynamic Light Scattering (DLS) instrument

Procedure:

- Lipid Film Preparation:
 - Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000), and **DSPE-PEG(2000)-Mannose** in a desired molar ratio, for instance, 55:40:4:1) in chloroform in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (T_c) to form a thin, uniform lipid film on the flask wall.
 - Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
- Hydration:
 - Hydrate the lipid film with the aqueous buffer, which may contain the hydrophilic drug to be encapsulated.

- Agitate the flask by vortexing or gentle shaking at a temperature above the T_c until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
- Size Reduction (Sonication & Extrusion):
 - To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
 - For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[\[18\]](#)
- Purification:
 - Remove any unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[\[19\]](#)
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[\[15\]](#)
 - Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).



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Caption: Experimental workflow for the preparation of mannosylated liposomes.

Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol details how to quantify the uptake of fluorescently labeled mannosylated nanoparticles into liver cells.

Materials:

- Target cells (e.g., RAW264.7 macrophages, primary Kupffer cells, Huh7 cells)
- Cell culture medium and supplements
- Fluorescently labeled mannosylated nanoparticles (e.g., containing DiD or a fluorescent drug).[18]
- Control (non-mannosylated) nanoparticles
- Free Mannan or α -methyl mannoside (for competition assay)
- PBS, Trypsin-EDTA
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Propidium Iodide (PI) or other viability dye

Equipment:

- Cell culture incubator
- Multi-well plates (e.g., 24-well)
- Flow cytometer

Procedure:

- Cell Seeding:

- Seed the target cells into 24-well plates at an appropriate density and allow them to adhere overnight.
- Competition Assay (Optional):
 - To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of free mannan (e.g., 1 mg/mL) for 30-60 minutes to block the mannose receptors.[\[13\]](#)
- Nanoparticle Incubation:
 - Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles (both mannosylated and control) at a defined concentration.
 - Incubate for a specific period (e.g., 2-4 hours) at 37°C.
- Cell Harvesting:
 - Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
 - Detach the cells using Trypsin-EDTA.
 - Neutralize the trypsin with culture medium and transfer the cell suspension to flow cytometry tubes.
- Flow Cytometry Analysis:
 - Centrifuge the cells (e.g., at 300 x g for 5 minutes) and resuspend the pellet in flow cytometry buffer.
 - Add a viability dye (e.g., PI) to exclude dead cells from the analysis.
 - Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[\[20\]](#)
- Data Analysis:
 - Gate on the live, single-cell population.

- Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each condition.
- Compare the uptake of mannosylated vs. non-mannosylated nanoparticles. A significant reduction in uptake in the presence of free mannan confirms mannose receptor-mediated internalization.

Protocol 3: In Vivo Biodistribution and Liver Targeting Study

This protocol provides a framework for assessing the in vivo targeting efficiency of **DSPE-PEG(2000)-Mannose** formulations in an animal model.

Materials:

- Animal model (e.g., Balb/c or C57BL/6 mice)
- Labeled nanoparticles (e.g., radiolabeled with ^{99m}Tc, or containing a fluorescent dye like DiR or a quantifiable drug).[\[16\]](#)
- Anesthesia
- Saline for injection
- Tissue homogenization buffer
- Instrumentation for quantification (gamma counter, IVIS imaging system, or LC-MS/MS)

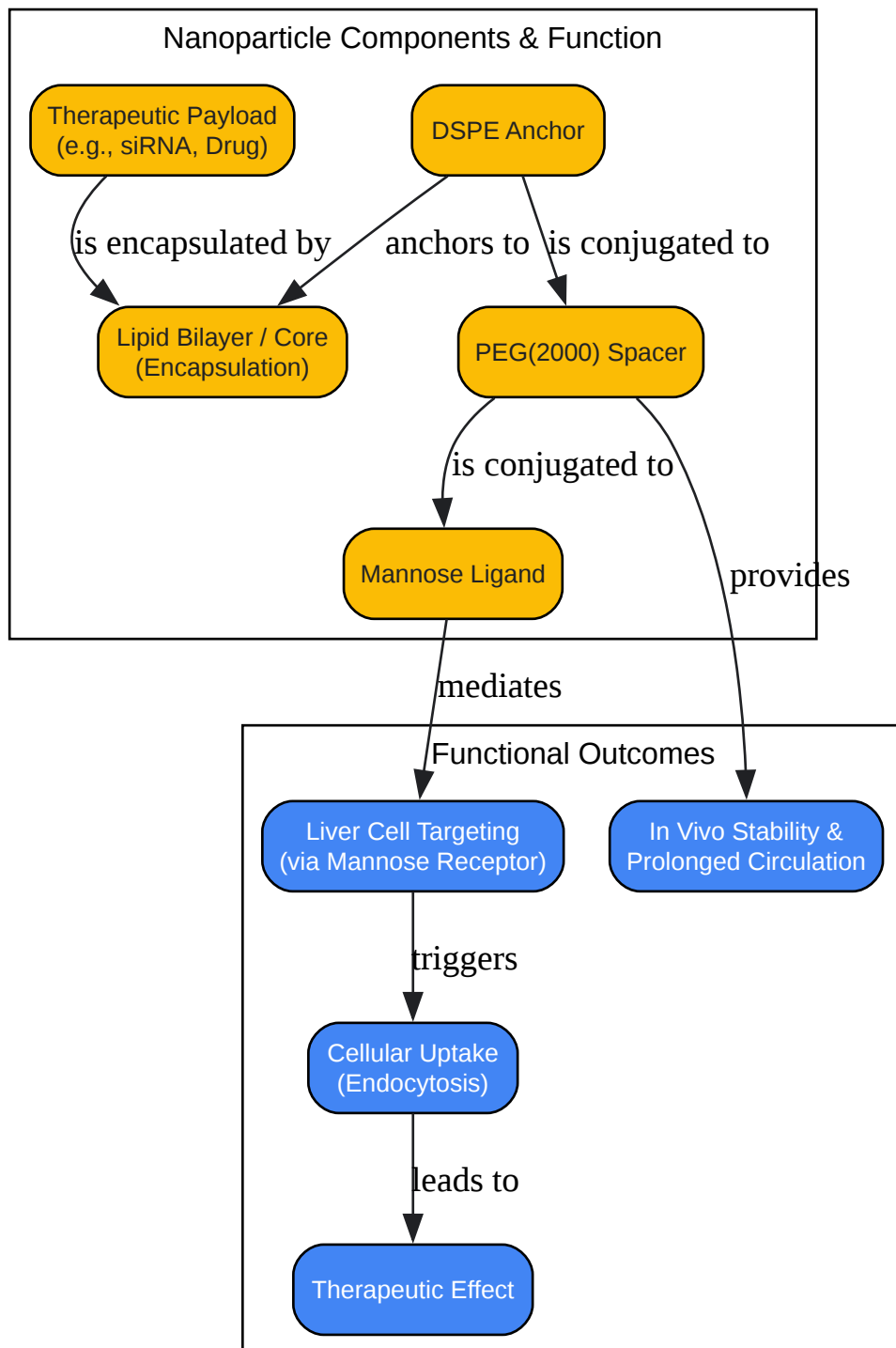
Equipment:

- Syringes for intravenous injection
- Surgical tools for dissection
- Tissue homogenizer
- Analytical instrument for quantification

Procedure:

- Animal Preparation and Injection:
 - Acclimate animals according to institutional guidelines.
 - Administer the labeled nanoparticle formulation intravenously (e.g., via tail vein injection) at a specific dose.
- Sample Collection:
 - At predetermined time points (e.g., 1h, 4h, 24h), anesthetize the animals and collect blood via cardiac puncture.
 - Perfuse the animals with saline to remove blood from the organs.
 - Excise the liver and other major organs (spleen, kidneys, lungs, heart, brain).
- Quantification:
 - Weigh each organ.
 - For fluorescent nanoparticles: Homogenize the tissues and measure the fluorescence using an in vivo imaging system (IVIS) or a plate reader.[\[16\]](#)
 - For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma counter.
 - For drug-loaded nanoparticles: Homogenize the tissues, extract the drug, and quantify its concentration using a validated analytical method like LC-MS/MS.
- Data Analysis:
 - Calculate the amount of nanoparticles/drug in each organ.
 - Express the results as a percentage of the injected dose (%ID) per gram of tissue.

- Compare the liver accumulation of the mannosylated formulation to a non-targeted control formulation to determine the targeting efficiency.



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Caption: Logical relationship of DSPE-PEG-Mannose nanoparticle components and their functions.

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